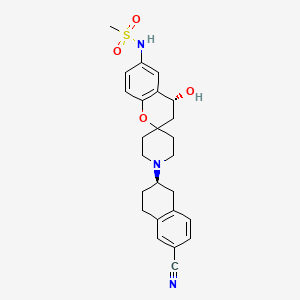![molecular formula C30H36F3N3O6S B10773424 [35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
[35S]-non-peptide OT antagonist
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [35S]-non-peptide OT antagonist is a small molecular drug known for its role as an antagonist to the oxytocin receptor (OTR). This compound is used primarily in scientific research to study the effects of blocking oxytocin receptors, which are involved in various physiological and behavioral processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [35S]-non-peptide OT antagonist involves multiple steps, including the incorporation of sulfur-35 isotope into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing non-peptide antagonists typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes the use of automated synthesis equipment, stringent quality control measures, and adherence to regulatory standards for handling radioactive materials .
化学反応の分析
Types of Reactions
[35S]-non-peptide OT antagonist can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
科学的研究の応用
[35S]-non-peptide OT antagonist has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of oxytocin receptor antagonists.
Biology: Employed in research to understand the role of oxytocin receptors in various biological processes, such as social behavior, stress response, and reproductive functions.
Medicine: Investigated for potential therapeutic applications in conditions related to oxytocin dysregulation, such as autism, anxiety, and labor induction.
Industry: Utilized in the development of new drugs targeting oxytocin receptors, as well as in the production of radiolabeled compounds for imaging and diagnostic purposes
作用機序
The mechanism of action of [35S]-non-peptide OT antagonist involves binding to the oxytocin receptor and blocking its activation by oxytocin. This prevents the downstream signaling pathways that are normally triggered by oxytocin binding, thereby inhibiting the physiological and behavioral effects mediated by the receptor. The molecular targets include the oxytocin receptor itself, and the pathways involved are those related to G-protein coupled receptor signaling .
類似化合物との比較
Similar Compounds
Similar compounds to [35S]-non-peptide OT antagonist include other oxytocin receptor antagonists, such as:
Atosiban: A peptide-based oxytocin receptor antagonist used clinically to inhibit preterm labor.
L-368,899: A non-peptide oxytocin receptor antagonist used in research to study the role of oxytocin in social behavior.
SSR126768A: Another non-peptide oxytocin receptor antagonist with potential therapeutic applications
Uniqueness
The uniqueness of this compound lies in its radiolabeling with sulfur-35, which allows for precise tracking and imaging in biological studies. This radiolabeling provides a powerful tool for researchers to study the distribution, binding, and effects of the compound in vivo, offering insights that are not possible with non-radiolabeled compounds .
特性
分子式 |
C30H36F3N3O6S |
|---|---|
分子量 |
626.6 g/mol |
IUPAC名 |
1-[1-[2-[4-(1-methyl(35S)sulfonylpiperidin-4-yl)oxy-2-(2,2,2-trifluoroethoxy)phenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C30H36F3N3O6S/c1-43(39,40)35-16-12-24(13-17-35)42-25-8-6-22(27(19-25)41-20-30(31,32)33)18-29(38)34-14-10-23(11-15-34)36-26-5-3-2-4-21(26)7-9-28(36)37/h2-6,8,19,23-24H,7,9-18,20H2,1H3/i43+3 |
InChIキー |
WGABGZOBUZZBRA-FFSUGBGASA-N |
異性体SMILES |
C[35S](=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F |
正規SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



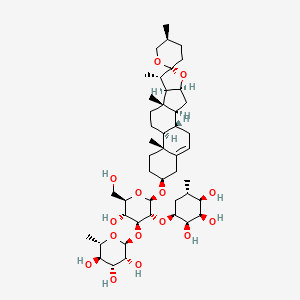
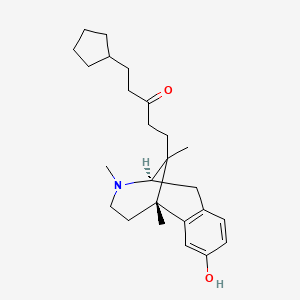
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)
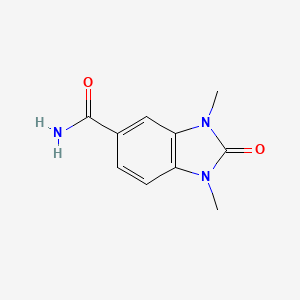

![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
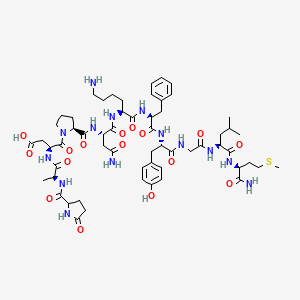
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
